molecular formula C6H5FIN B1345027 2-Fluoro-5-iodoaniline CAS No. 886362-82-9

2-Fluoro-5-iodoaniline

Cat. No. B1345027
M. Wt: 237.01 g/mol
InChI Key: XNFXQUHUFXJVSV-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodoaniline is a compound with the molecular formula C6H5FIN . It has a molecular weight of 237.02 . It is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-iodoaniline is 1S/C6H5FIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 . This indicates that the compound has a benzene ring with a fluorine atom and an iodine atom attached, along with an amine group.


Physical And Chemical Properties Analysis

2-Fluoro-5-iodoaniline is a solid at room temperature . It has a molecular weight of 237.02 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

This compound is often used as a building block in the synthesis of more complex molecules. It’s widely used in various fields, including pharmaceuticals, chemicals, and food industries . The specific applications can vary greatly depending on the field and the particular synthesis pathway being used.

    Pharmaceutical Industry

    • “2-Fluoro-5-iodoaniline” can be used in the synthesis of various pharmaceutical compounds . The specific applications can vary greatly depending on the particular synthesis pathway being used.

    Chemical Industry

    • This compound is often used in the chemical industry as a fundamental building block to create a variety of important compounds . It can be used in the production of dyes, resins, rubber chemicals, and other industrial chemicals.

    Food Industry

    • In the food industry, “2-Fluoro-5-iodoaniline” might be used in the synthesis of certain food additives or flavoring agents . However, the specific applications would depend on the regulatory guidelines of the food industry.

    Pesticide Production

    • “2-Fluoro-5-iodoaniline” could potentially be used in the synthesis of certain pesticides . The specific type of pesticide and its application would depend on the synthesis pathway and the target pests.

    Biocidal Product Use

    • This compound could potentially be used in the production of biocidal products . These are products that control harmful or unwanted organisms through chemical or biological means.

    Drug Synthesis

    • “2-Fluoro-5-iodoaniline” can be used as a building block in the synthesis of various drugs . The specific drugs and their applications can vary greatly depending on the synthesis pathway.

Safety And Hazards

2-Fluoro-5-iodoaniline is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, H332, H319, and H335 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation, as well as respiratory irritation .

properties

IUPAC Name

2-fluoro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFXQUHUFXJVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649667
Record name 2-Fluoro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodoaniline

CAS RN

886362-82-9
Record name 2-Fluoro-5-iodoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-iodo-phenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GE Bell - 2023 - research-repository.st-andrews.ac …
Indoles are ubiquitous in natural products and in pharmaceuticals. Methods for their synthesis range from the classic Fischer synthesis to more modern, transition metal-catalysed …

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